4-amino-1H-pyrrole-2-carboxamide

Medicinal Chemistry Chemical Biology Building Block

Researchers requiring precise pyrrole-2-carboxamide building blocks face challenges with regioisomeric impurities that invalidate SAR studies. 4-Amino-1H-pyrrole-2-carboxamide (CAS 1157070-98-8) solves this with a defined 4-amino-2-carboxamide substitution pattern essential for ATP-binding pocket interactions. • Enables Cdc7 kinase inhibitor library synthesis per patent literature; 3-amino or N-methylated analogs yield non-comparable biological results • Key precursor for naphthalenesulfonic-pyrrole-carboxamido antiviral agents, including anti-HIV candidates • Also applicable as a tunable building block for transmembrane anion transport systems • ≥95% purity; shipped ambient with full QA documentation

Molecular Formula C5H7N3O
Molecular Weight 125.131
CAS No. 1157070-98-8
Cat. No. B2381524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1H-pyrrole-2-carboxamide
CAS1157070-98-8
Molecular FormulaC5H7N3O
Molecular Weight125.131
Structural Identifiers
SMILESC1=C(NC=C1N)C(=O)N
InChIInChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9)
InChIKeyVXBFGKZOUGTOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-pyrrole-2-carboxamide: Versatile Scaffold


4-Amino-1H-pyrrole-2-carboxamide is a small-molecule heterocyclic building block belonging to the pyrrole-2-carboxamide class. Its structure features a pyrrole ring substituted with both a primary amine and a primary carboxamide, a combination that makes it a valuable intermediate in medicinal chemistry. The compound and its hydrochloride salt are primarily utilized in the synthesis of biologically active molecules, with research applications focusing on kinase inhibition and antiviral agent development . It is available for research purposes from multiple commercial suppliers, often with a purity of 95% .

4-Amino-1H-pyrrole-2-carboxamide Substitution Risks


4-Amino-1H-pyrrole-2-carboxamide is not a drop-in replacement for other pyrrole derivatives. Its precise substitution pattern (4-amino and 2-carboxamide) dictates its unique chemical reactivity and potential biological interactions. The presence of both hydrogen bond donors (amines) and acceptors (amide) in a specific arrangement influences solubility, target binding, and metabolic stability in ways that cannot be replicated by other regioisomers or analogs lacking these functional groups . Using a close analog with a different substitution pattern, such as a 3-amino derivative or a 1-methylated pyrrole, will lead to different synthetic outcomes and biological results, rendering the experiment incomparable .

4-Amino-1H-pyrrole-2-carboxamide Quantitative Data


Direct Comparative Evidence Gap

A comprehensive search of primary literature, patents, and authoritative databases did not yield any direct, quantitative, head-to-head comparisons for 4-amino-1H-pyrrole-2-carboxamide against a named comparator. All identified data points are for derivatives of this compound or belong to broader compound classes. Therefore, no evidence meeting the required admission rules for a 'Direct head-to-head comparison' or 'Cross-study comparable' tag could be established. The procurement decision for this compound must be based on its specific chemical structure and its utility as a versatile synthetic intermediate, rather than on proven superiority over an analog in a specific assay.

Medicinal Chemistry Chemical Biology Building Block

Application Scenarios for 4-Amino-1H-pyrrole-2-carboxamide


Kinase Inhibitor Library Synthesis

Given its structural features, 4-amino-1H-pyrrole-2-carboxamide is an appropriate starting material for the synthesis of pyrrole carboxamide-based kinase inhibitor libraries. Its use is supported by patent literature which describes substituted pyrrole carboxamides as inhibitors of kinases like Cdc7 . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) around the kinase ATP-binding pocket.

Antiviral Agent Development

The compound is a precursor for synthesizing naphthalenesulfonic-pyrrole-carboxamido compounds, a class that has demonstrated activity as antiviral agents, including against HIV . Procurement for this purpose is justified for research groups focused on developing new antiviral therapies.

Anion Transporter Synthesis

This compound can serve as a building block for creating substituted pyrrole-2-carboxamides, which have been shown to be highly tunable systems for transmembrane anion transport . Its specific amine and amide functional groups are key for the structural tuning of these transport systems.

Versatile Medicinal Chemistry Building Block

Due to its combination of reactive functional groups, the compound is a useful intermediate for a wide range of medicinal chemistry projects, including the optimization of lead compounds for improved physicochemical properties like solubility and lipophilicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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